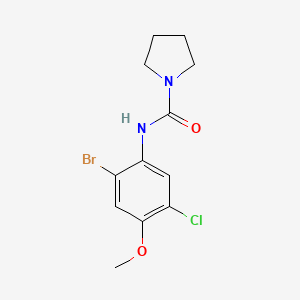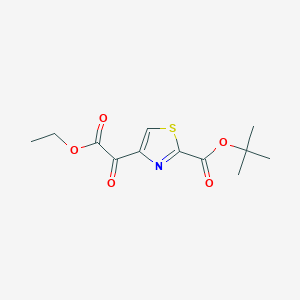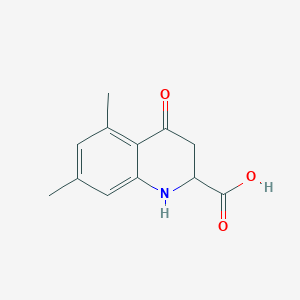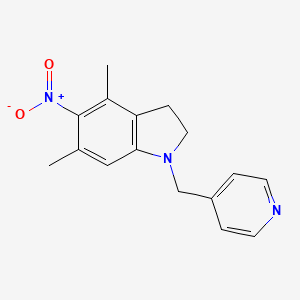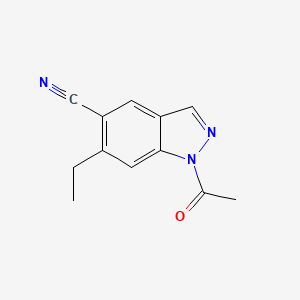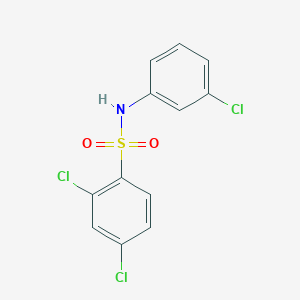
1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine and pyridazin-4-one derivatives.
Coupling Reaction: The 5-bromopyridine is coupled with a suitable pyridazin-4-one derivative under specific reaction conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the bromine atom can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-chloropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
- 1-(5-fluoropyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
- 1-(5-iodopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one
Uniqueness
1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Propiedades
Fórmula molecular |
C10H8BrN3O2 |
|---|---|
Peso molecular |
282.09 g/mol |
Nombre IUPAC |
1-(5-bromopyridin-3-yl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-3-8(5-12-4-7)14-2-1-10(16)9(6-15)13-14/h1-5,15H,6H2 |
Clave InChI |
DZQBXMLZRWNCJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C(C1=O)CO)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)

